molecular formula C12H14N2O4 B12520896 N-methyl-4-pyridin-3-ylbut-3-yn-1-amine;oxalic acid CAS No. 677720-87-5

N-methyl-4-pyridin-3-ylbut-3-yn-1-amine;oxalic acid

Cat. No.: B12520896
CAS No.: 677720-87-5
M. Wt: 250.25 g/mol
InChI Key: HNHXCXJTYGFAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-pyridin-3-ylbut-3-yn-1-amine; oxalic acid is a compound that combines N-methyl-4-pyridin-3-ylbut-3-yn-1-amine with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-pyridin-3-ylbut-3-yn-1-amine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide in the presence of a copper co-catalyst. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base such as triethylamine (Et3N) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-pyridin-3-ylbut-3-yn-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N-methyl-4-pyridin-3-ylbut-3-yn-1-amine; oxalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-4-pyridin-3-ylbut-3-yn-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-methyl-4-pyridin-3-ylbut-3-yn-1-amine is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

677720-87-5

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

N-methyl-4-pyridin-3-ylbut-3-yn-1-amine;oxalic acid

InChI

InChI=1S/C10H12N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h4,6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)

InChI Key

HNHXCXJTYGFAAW-UHFFFAOYSA-N

Canonical SMILES

CNCCC#CC1=CN=CC=C1.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.